

Technical Guide: Molecular Weight & Characterization of 4-Fluoro-N-phenylaniline[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-fluoro-N-phenylaniline

CAS No.: 330-83-6

Cat. No.: B1333262

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Executive Summary

4-Fluoro-N-phenylaniline (CAS: 330-83-6), also known as 4-fluorodiphenylamine, represents a critical scaffold in both medicinal chemistry and materials science.[1] Its molecular weight—187.21 g/mol—is not merely a physical constant but the governing variable for stoichiometric precision in palladium-catalyzed cross-couplings and the primary identifier in high-resolution mass spectrometry (HRMS).[1]

This guide deconstructs the molecular weight of **4-fluoro-N-phenylaniline** beyond the periodic table sum, analyzing its isotopic distribution for mass spectrometry, its role in determining reaction stoichiometry, and its application as a bioisostere in drug development.

Physicochemical Profile: The Numbers Behind the Molecule

Accurate molecular weight calculations are prerequisite for precise molarity in synthesis and accurate identification in proteomics or metabolomics.[1]

Molecular Weight & Isotopic Distribution

The presence of Fluorine-19 (monoisotopic, 100% natural abundance) simplifies the mass spectral interpretation compared to chlorinated or brominated analogs.[1] However, the carbon-13 isotope effect must be accounted for in high-precision analysis.[1]

Chemical Formula:

Property	Value	Context for Researchers
Average Molecular Weight	187.21 g/mol	Used for synthesis stoichiometry (weighing reagents).[1]
Monoisotopic Mass	187.0797 Da	Used for Mass Spectrometry (identifying the parent ion ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> or).
Exact Mass	187.079727 Da	Theoretical value for HRMS calibration.[1]
ClogP (Est.)	-3.3	Lipophilicity indicator for bioavailability.[1]
H-Bond Donors	1	Secondary amine (NH); critical for receptor binding.[1]

Isotopic Abundance (MS Prediction)

In Mass Spectrometry, the M+1 peak arises primarily from ngcontent-ng-c2307461527=""
_nghost-ng-c2764567632="" class="inline ng-star-inserted">

- Peak M (187.08): 100% Relative Intensity[1]

- Peak M+1 (188.08): ~13.2% (Due to 12 carbons ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">

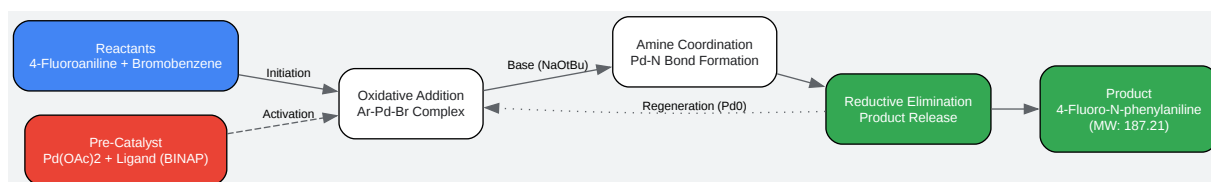
1.1% abundance)

Synthesis & Stoichiometry: MW as the Control Variable

The synthesis of **4-fluoro-N-phenylaniline** typically employs a Buchwald-Hartwig Amination.[1] This Palladium-catalyzed C-N bond formation is sensitive to stoichiometry.[1] Using the wrong MW (e.g., confusing it with the HCl salt) will lead to catalyst poisoning or incomplete conversion.

The Reaction Pathway

The most efficient route couples 4-Fluoroaniline with Bromobenzene (or Aniline with 1-Bromo-4-fluorobenzene).[1]



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Figure 1: Catalytic cycle for the synthesis of **4-fluoro-N-phenylaniline**. The cycle relies on the regeneration of Pd(0) after the reductive elimination step.

Experimental Protocol (Self-Validating)

Objective: Synthesize 1.0 gram of **4-fluoro-N-phenylaniline**.

Stoichiometric Calculation:

- Target Mass: 1.0 g
- Target Moles: `ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">`

Reagents Table:

Reagent	MW (g/mol)	Equiv.[1][2][3]	Moles	Mass Required
4-Fluoroaniline	111.12	1.0	5.34 mmol	593 mg
Bromobenzene	157.01	1.1	5.87 mmol	922 mg
NaOtBu (Base)	96.10	1.4	7.48 mmol	719 mg
Pd(OAc) ₂	224.51	0.02	0.10 mmol	24 mg
BINAP (Ligand)	622.66	0.04	0.21 mmol	133 mg
Toluene (Solvent)	-	-	-	10 mL (0.5 M)

Step-by-Step Methodology:

- Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon. Why: Pd catalysts are sensitive to oxidation.
- Catalyst Pre-loading: Add Pd(OAc)₂ and BINAP.[1] Add 5 mL Toluene. Stir at RT for 10 mins. Why: Allows formation of the active catalytic complex.
- Substrate Addition: Add 4-Fluoroaniline, Bromobenzene, and NaOtBu. Flush with Argon.
- Reflux: Heat to 100°C for 12-16 hours.
- Validation (TLC): Check consumption of 4-Fluoroaniline (in 4:1 Hex/EtOAc).
- Workup: Cool, filter through Celite (removes Pd salts), concentrate in vacuo.

- Purification: Flash column chromatography (Hexane/EtOAc gradient).

Analytical Characterization

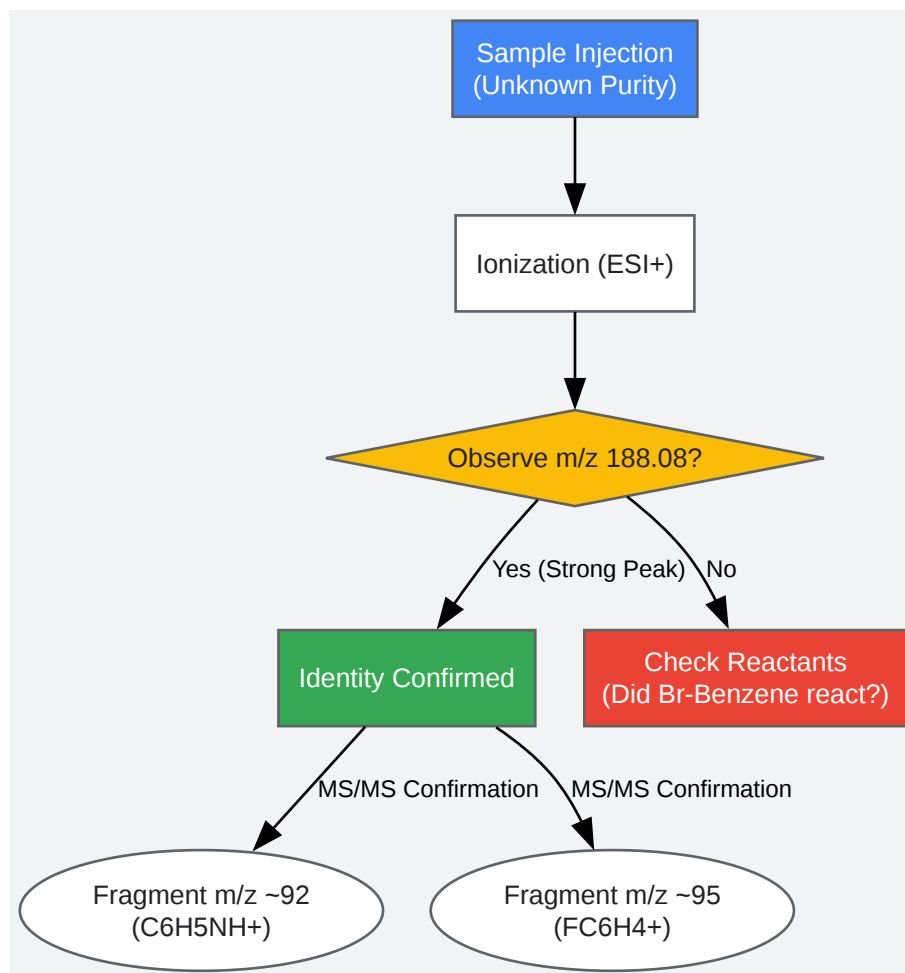
Once synthesized, the identity must be confirmed.^[1] The molecular weight is the primary filter for purity.^[1]

Mass Spectrometry (LC-MS/GC-MS)

- Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).^[1]
- Expected Signal:
 - ESI+:^[1]
 - EI:^[1]

(Molecular Ion)

Fragmentation Logic: Unlike alkyl amines, the diphenylamine structure is highly stable.^[1] The primary fragmentation pathway involves the loss of the hydrogen atom or ring cleavage under high energy.^[1]



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Figure 2: Mass Spectrometry decision tree for validating **4-fluoro-N-phenylaniline**. The presence of the 188.08 m/z peak (M+H) is the primary acceptance criterion.

Applications in Drug Development & Materials

Understanding the MW and properties of **4-fluoro-N-phenylaniline** allows for its strategic use in "Scaffold Hopping."^[1]

Bioisosterism

In medicinal chemistry, the fluorine atom is a bioisostere for hydrogen but with significantly different electronic properties.^[1]

- **Metabolic Stability:** The C-F bond (bond energy ~485 kJ/mol) blocks metabolic oxidation at the para-position (blocking CYP450 metabolism), potentially extending the half-life (

) of the drug compared to the non-fluorinated diphenylamine.

- Lipophilicity: The addition of fluorine increases lipophilicity (LogP), enhancing membrane permeability.[1]

Material Science (OLEDs)

Triarylamines are standard hole-transport materials.[1] **4-fluoro-N-phenylaniline** serves as a precursor.[1] The MW is crucial here for calculating the glass transition temperature (Tg) correlations; higher MW derivatives generally offer better thermal stability.[1]

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2774468, 4-Fluorodiphenylamine.[1] Retrieved from [Link]
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed C-N Cross-Coupling Reactions. [1][4] Organic Letters.[1][4] (General protocol reference). Retrieved from [Link][1]
- ChemSynthesis. Synthesis and Properties of **4-fluoro-N-phenylaniline**. Retrieved from [Link]

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Sources

- 1. 4-Fluorodiphenylamine | C₁₂H₁₀FN | CID 2774468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

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